molecular formula C9H18O5S B6167470 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate CAS No. 872492-22-3

2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate

Cat. No.: B6167470
CAS No.: 872492-22-3
M. Wt: 238.3
InChI Key:
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Description

2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate is an organic compound with the molecular formula C11H22O6S It is a derivative of ethylene glycol and contains both ether and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate typically involves the reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethanol with thioglycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-[2-(2-methoxyethoxy)ethoxy]ethanol.

    Substitution: Various substituted ethers or thioethers.

Scientific Research Applications

2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its solubility and biocompatibility.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ether and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-methoxyethoxy)ethoxy]ethyl acetate: Similar structure but lacks the sulfanyl group.

    2-[2-(2-methoxyethoxy)ethoxy]ethanol: Similar structure but lacks the ester and sulfanyl groups.

    2-[2-(2-methoxyethoxy)ethoxy]ethyl acrylate: Contains an acrylate group instead of the sulfanyl group.

Uniqueness

2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate is unique due to the presence of both ether and ester functional groups, as well as the sulfanyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

872492-22-3

Molecular Formula

C9H18O5S

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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